molecular formula C11H13NO B15440299 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol CAS No. 77062-87-4

4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol

Cat. No.: B15440299
CAS No.: 77062-87-4
M. Wt: 175.23 g/mol
InChI Key: RGINTRAZICXBHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol (CAS 83177-64-4) is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.227 g/mol . This compound features a fused bicyclic 3-azabicyclo[3.1.0]hexane scaffold, a structure of high interest in medicinal chemistry due to its presence in compounds with diverse biological activities. The 3-azabicyclo[3.1.0]hexane core is a valuable synthetic intermediate and a key structural motif found in pharmacologically active molecules . Research indicates that derivatives of this scaffold are explored as potent dual inhibitors of TYK2 and JAK1 kinases, targets relevant for the treatment of autoimmune diseases such as arthritis and psoriasis . Furthermore, the 1-phenyl-3-azabicyclo[3.1.0]hexane structure is a known pharmacophore in compounds exhibiting activity on the central nervous system, including anxiolytic and analgesic effects . The related 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione derivatives have also been identified as potent aromatase inhibitors, showing significantly greater activity than aminoglutethimide in models for hormone-dependent tumors like breast cancer . This product is intended for research purposes, such as pharmaceutical development, biochemical screening, and as a building block in organic synthesis. The synthetic approaches to access this family of compounds, including 1,3-dipolar cycloaddition reactions, are an active area of methodological research . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

77062-87-4

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-1-yl)phenol

InChI

InChI=1S/C11H13NO/c13-10-3-1-8(2-4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2

InChI Key

RGINTRAZICXBHL-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Phenol vs. However, -CF₃ enhances metabolic stability due to its electron-withdrawing nature .
  • Methyl vs. Heterocycles : The methyl group increases lipophilicity, favoring membrane permeability, while isoxazole and oxadiazole substituents introduce additional binding interactions (e.g., with aromatic residues in enzyme active sites) .

Pharmacological Activity

Aromatase Inhibition

A study on 1-(4-aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione demonstrated potent aromatase inhibition (IC₅₀ = 0.8 nM), attributed to the bicyclic core's rigidity and the aminophenyl group's electronic effects . While this compound lacks the dione moiety, its phenol group may mimic the aminophenyl's interactions, albeit with reduced electron density.

Physicochemical Properties

Property This compound 1-[4-(Trifluoromethyl)phenyl]- derivative 1-(4-Methylphenyl)- hydrochloride
Molecular Weight (g/mol) ~203.2* 268.7 215.7
Solubility (aq.) Moderate (phenol enhances solubility) Low (improved as hydrochloride salt) High (due to HCl salt)
logP ~1.8 ~2.5 ~2.3

*Calculated using PubChem data .

Preparation Methods

Copper-Mediated Ullmann Coupling

Copper-catalyzed coupling remains a cornerstone for forming C–N bonds between aryl halides and amines. For 4-(3-azabicyclo[3.1.0]hexan-1-yl)phenol, this method involves reacting p-bromophenol with tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate under Ullmann conditions.

Typical Procedure
A mixture of p-bromophenol (1.0 equiv), tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (1.2 equiv), CuI (10 mol%), N,N'-dimethylcyclohexane-1,2-diamine (20 mol%), and K₂CO₃ (2.0 equiv) in N-methylpyrrolidone (NMP) is heated at 130°C for 12–24 hours. Post-reaction, the Boc-protected intermediate is deprotected using HCl in dioxane to yield the final product.

Key Data

Catalyst System Temperature (°C) Yield (Boc-Protected) Deprotection Yield
CuI/N,N'-dimethylcyclohexane-1,2-diamine 130 35–45% 85–90%

This method offers moderate efficiency but requires harsh conditions and extended reaction times.

Palladium-Catalyzed Buchwald-Hartwig Amination

Palladium-based systems enable milder conditions for aryl amination. Using p-chlorophenol and the azabicyclo amine, this approach employs Pd(OAc)₂ with Xantphos as a ligand.

Optimized Conditions
p-Chlorophenol (1.0 equiv), tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (1.1 equiv), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 equiv) in toluene at 100°C for 6 hours achieve coupling, followed by Boc deprotection with trifluoroacetic acid (TFA).

Advantages

  • Shorter reaction time (6 vs. 24 hours)
  • Higher functional group tolerance compared to Cu systems

Nucleophilic Aromatic Substitution (SNAr)

Electron-deficient aryl fluorides undergo substitution with amines under basic conditions. For this compound, p-fluorophenol reacts with the azabicyclo amine in dimethylformamide (DMF) at elevated temperatures.

Reaction Protocol
p-Fluorophenol (1.0 equiv), tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (1.5 equiv), and K₂CO₃ (3.0 equiv) in DMF are stirred at 130°C for 8 hours. The Boc group is subsequently removed using HCl/EtOAc.

Performance Metrics

Base Solvent Temperature (°C) Yield (Protected)
K₂CO₃ DMF 130 28–32%

Limitations include competing O-alkylation and the need for stoichiometric base.

Reductive Amination Strategies

While less common for direct aryl–amine linkages, reductive amination can be applied to intermediates. For example, coupling p-hydroxybenzaldehyde with the azabicyclo amine using sodium triacetoxyborohydride (STAB) forms a secondary amine, which is oxidized to the phenolic derivative.

Experimental Steps

  • Condensation of p-hydroxybenzaldehyde (1.0 equiv) with tert-butyl 3-azabicyclo[3.1.0]hexan-6-ylcarbamate (1.0 equiv) in CH₂Cl₂.
  • Reduction with STAB (1.5 equiv) at 0°C to room temperature.
  • Deprotection with HCl/MeOH.

Yield Profile

Reducing Agent Solvent Yield (Deprotected)
STAB CH₂Cl₂ 40–45%

This method avoids transition metals but requires additional oxidation steps to regenerate the phenol.

Protection/Deprotection Tactics

Phenol Protection as Methyl Ether

To prevent side reactions during coupling, the phenolic –OH is protected as a methoxy group. After Ullmann or Buchwald-Hartwig coupling, BBr₃ in CH₂Cl₂ cleaves the methyl group.

Case Study

  • Methylation of p-bromophenol with MeI/K₂CO₃.
  • Cu-mediated coupling with azabicyclo amine.
  • Demethylation with BBr₃ (90% yield).

Boc Deprotection Dynamics

Boc removal is critical for accessing the free amine. Comparative studies show HCl in dioxane (4 M) achieves >90% deprotection vs. TFA (95%).

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Overall Yield Scalability
Ullmann Coupling CuI 130 30–35% Moderate
Buchwald-Hartwig Pd(OAc)₂ 100 50–55% High
SNAr None 130 25–30% Low
Reductive Amination STAB 25 40–45% Moderate

Key Findings

  • Buchwald-Hartwig amination provides the highest yields and scalability.
  • SNAr suffers from low efficiency due to poor leaving-group activation.
  • Reductive amination offers metal-free synthesis but requires multi-step protocols.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol, and how can structural bottlenecks be addressed?

  • Methodological Answer : Multi-step synthesis is typical for bicyclic azabicyclo compounds. Key steps include:

  • Ring closure : Utilize [3+2] cycloaddition or transition-metal-catalyzed reactions to construct the bicyclo[3.1.0]hexane core.
  • Functionalization : Introduce the phenol group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on precursor reactivity.
  • Challenges : Steric hindrance from the bicyclic framework may reduce yields. Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity .
    • Safety Note : Use gloves, goggles, and fume hoods due to potential skin/eye irritation from intermediates .

Q. Which analytical methods are optimal for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to resolve bicyclic proton environments and verify substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C11_{11}H13_{13}NO).
  • X-ray Crystallography : Resolve stereochemistry if chiral centers are present.
  • HPLC/Purity Analysis : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How do solvent systems and pH influence the solubility of this compound?

  • Methodological Answer :

  • Polar Solvents : High solubility in DMSO or methanol due to hydrogen bonding with the phenol group.
  • Aqueous Buffers : Solubility decreases at neutral pH; protonation of the azabicyclo nitrogen at acidic pH (e.g., pH < 4) may improve solubility.
  • Stability : Monitor degradation via LC-MS in aqueous solutions; store lyophilized at -20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers reconcile contradictory reactivity data for azabicyclo derivatives in medicinal chemistry studies?

  • Methodological Answer :

  • Cross-Validation : Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular uptake).
  • Structural Analogues : Test derivatives with modified substituents (e.g., halogenated phenols) to isolate electronic vs. steric effects.
  • Computational DFT Studies : Calculate electron density maps to predict reactive sites and validate experimental observations .

Q. What experimental design principles are critical for evaluating the biological activity of this compound in vitro?

  • Methodological Answer :

  • Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC50_{50}/EC50_{50}.
  • Controls : Include vehicle controls (DMSO < 0.1%) and reference compounds (e.g., known kinase inhibitors for target validation).
  • Assay Reproducibility : Perform triplicate runs across independent experiments to account for batch variability .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses in protein active sites.
  • MD Simulations : Run 100-ns trajectories to assess binding stability and conformational changes.
  • Pharmacophore Mapping : Identify critical hydrogen-bond donors/acceptors (e.g., phenol OH, azabicyclo N) for target engagement .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for azabicyclo-based compounds?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubChem BioAssay) to identify outliers.
  • Batch Effects : Verify compound purity and storage conditions across studies.
  • Target Selectivity Profiling : Use panels of related enzymes/receptors to rule off-target effects .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in a laboratory setting?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical-resistant goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.
  • Waste Disposal : Segregate organic waste and consult certified disposal services for azabicyclo derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.